2-{(E)-[(1-hydroxybutan-2-yl)imino]methyl}-4-nitrophenol
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Overview
Description
2-{(E)-[(1-hydroxybutan-2-yl)imino]methyl}-4-nitrophenol is a chemical compound known for its unique structure and properties. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(1-hydroxybutan-2-yl)imino]methyl}-4-nitrophenol typically involves the reaction of 4-nitrobenzaldehyde with 1-hydroxy-2-butanone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(1-hydroxybutan-2-yl)imino]methyl}-4-nitrophenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the imine group under mild conditions.
Major Products Formed
Oxidation: Formation of 2-{(E)-[(1-oxobutan-2-yl)imino]methyl}-4-nitrophenol.
Reduction: Formation of 2-{(E)-[(1-hydroxybutan-2-yl)imino]methyl}-4-aminophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{(E)-[(1-hydroxybutan-2-yl)imino]methyl}-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-{(E)-[(1-hydroxybutan-2-yl)imino]methyl}-4-nitrophenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. The presence of the nitro group allows for redox reactions, which can modulate the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol
- 2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol
- 2-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}-5-nitrophenol
Uniqueness
2-{(E)-[(1-hydroxybutan-2-yl)imino]methyl}-4-nitrophenol is unique due to the presence of the 1-hydroxybutan-2-yl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(1-hydroxybutan-2-yliminomethyl)-4-nitrophenol |
InChI |
InChI=1S/C11H14N2O4/c1-2-9(7-14)12-6-8-5-10(13(16)17)3-4-11(8)15/h3-6,9,14-15H,2,7H2,1H3 |
InChI Key |
RGUNZRKDOFNFNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)N=CC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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